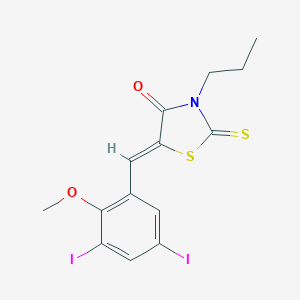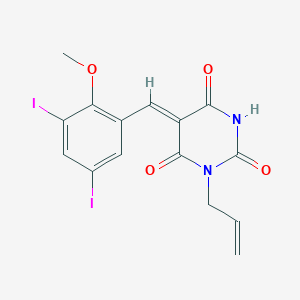![molecular formula C23H23ClN2O4S B301718 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B301718.png)
2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as CES-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has been found to possess potent anti-cancer properties and has been shown to be effective against a variety of cancer types.
Mécanisme D'action
2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide exerts its anti-cancer effects by inhibiting the activity of the enzyme fatty acid synthase (FAS). FAS is an enzyme that is overexpressed in many types of cancer and is responsible for the synthesis of fatty acids, which are essential for the growth and survival of cancer cells. By inhibiting the activity of FAS, 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide prevents the synthesis of fatty acids, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and block the formation of new blood vessels (angiogenesis) that are necessary for the growth and spread of cancer cells. 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been found to enhance the effectiveness of chemotherapy drugs and to reduce the toxicity of these drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. However, 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide also has some limitations for lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of research is the development of new formulations of 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide that can improve its solubility and increase its half-life. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide as a potential cancer therapy.
Méthodes De Synthèse
The synthesis method of 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves the reaction of 2-amino-4-chlorobenzenesulfonamide with 2-(4-methoxyphenyl)ethylamine in the presence of acetic anhydride. The resulting product is then purified by column chromatography to obtain the final product, 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide. The overall yield of the synthesis method is approximately 40%.
Applications De Recherche Scientifique
2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess potent anti-cancer properties and has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and ovarian cancer. 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been found to be effective against cancer stem cells, which are responsible for the recurrence of cancer after treatment.
Propriétés
Nom du produit |
2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
|---|---|
Formule moléculaire |
C23H23ClN2O4S |
Poids moléculaire |
459 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-30-21-13-7-18(8-14-21)15-16-25-23(27)17-26(20-11-9-19(24)10-12-20)31(28,29)22-5-3-2-4-6-22/h2-14H,15-17H2,1H3,(H,25,27) |
Clé InChI |
IJEKVPMAXVMBBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)


![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B301645.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
![N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301652.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301654.png)
![N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301655.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B301656.png)